- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
Cas no 92-92-2 (4-Biphenylcarboxylic acid)

4-Biphenylcarboxylic acid structure
Nom du produit:4-Biphenylcarboxylic acid
Numéro CAS:92-92-2
Le MF:C13H10O2
Mégawatts:198.217303752899
MDL:MFCD00002553
CID:34675
PubChem ID:66724
4-Biphenylcarboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- [1,1'-Biphenyl]-4-carboxylic acid
- 4-Phenylbenzoic acid
- Biphenyl-4-carboxylic acid
- 4-Biphenylcarboxylic acid
- 4-Biphenylcarboxylic
- 4-Carboxybiphenyl
- 4-CARBOXYDIPHENYL
- 4-Phenylbenzic acid
- 4-United acid
- PHENYLBENZOICACID
- P-PHENYLBENZOIC ACID
- RARECHEM AL BO 0062
- Para phenyl benzoic acid
- 4-Diphenylcarboxylic acid
- Diphenyl-4-carboxylic acid
- (1,1'-Biphenyl)-4-carboxylic acid
- 4-Carboxy-(1,1'-biphenyl)
- 36J7VPO67K
- NNJMFJSKMRYHSR-UHFFFAOYSA-N
- 4-biphenyl carboxylic acid
- 4-Biphenylcarboxylic acid (7CI, 8CI)
- Benzoic acid, p-phenyl- (3CI)
- 4-Biphenylylcarboxylic acid
- 4-Carboxy-1,1′-biphenyl
- NSC 23040
- p-Biphenylcarboxylic acid
- BBL011579
- AKOS000119566
- EN300-20144
- Z7Z
- AE-641/00160032
- NSC-23040
- EINECS 202-203-1
- Biphenylcarboxylic acid-(4)
- CBDivE_013344
- 1,1'-biphenyl-4-carboxylic acid
- F2191-0106
- 4-09-00-02479 (Beilstein Handbook Reference)
- Benzoic acid, p-phenyl-
- 4-phenyl benzoic acid
- HMS1577C04
- STK290994
- NCGC00334267-01
- P0961
- 4-Carboxy-1,1'-biphenyl)
- AS-2102
- AR3938
- BRN 0973519
- DTXCID3048782
- MFCD00002553
- Biphenyl-4-carboxylic acid, 95%
- NS00039506
- SY003371
- benzoic acid, 4-phenyl-
- BDBM50060971
- UNII-36J7VPO67K
- B-2800
- Q27894061
- [1,1'-biphenyl]-4carboxylic acid
- AC-2930
- Z104477046
- AB01141504-04
- NSC23040
- 92-92-2
- CHEMBL107057
- DTXSID1059074
- 4-Carboxy-1,1'-biphenyl
- CS-D1119
- SCHEMBL38562
-
- MDL: MFCD00002553
- Piscine à noyau: 1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)
- La clé Inchi: NNJMFJSKMRYHSR-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC(C2C=CC=CC=2)=CC=1)O
- BRN: 0973519
Propriétés calculées
- Qualité précise: 198.06808g/mol
- Charge de surface: 0
- XLogP3: 3.5
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Nombre de liaisons rotatives: 2
- Masse isotopique unique: 198.06808g/mol
- Masse isotopique unique: 198.06808g/mol
- Surface topologique des pôles: 37.3Ų
- Comptage des atomes lourds: 15
- Complexité: 211
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Nombre d'tautomères: Rien du tout
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.1184 (rough estimate)
- Point de fusion: 225.0 to 229.0 deg-C
- Point d'ébullition: 372.6℃ at 760 mmHg
- Point d'éclair: 170
- Indice de réfraction: 1.5954 (estimate)
- Solubilité: 0.03g/l
- Coefficient de répartition de l'eau: Insoluble in water.
- Le PSA: 37.30000
- Le LogP: 3.05180
- Solubilité: Facilement soluble dans l'éthanol, l'éther et le benzène, légèrement soluble dans l'eau chaude, insoluble dans l'eau froide.
4-Biphenylcarboxylic acid Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:1
- Code de catégorie de danger: R36/37/38
- Instructions de sécurité: S37/39-S26
- RTECS:DV1925100
-
Identification des marchandises dangereuses:
- Conditions de stockage:Store at room temperature
- Terminologie du risque:R36/37/38
- TSCA:Yes
4-Biphenylcarboxylic acid Données douanières
- Code HS:29163900
- Données douanières:
Code douanier chinois:
2916399090Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé
Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
4-Biphenylcarboxylic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20144-25.0g |
4-phenylbenzoic acid |
92-92-2 | 95.0% | 25.0g |
$38.0 | 2025-02-20 | |
Key Organics Ltd | AS-2102-10MG |
Biphenyl-4-carboxylic acid |
92-92-2 | >95% | 10mg |
£63.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046887-100g |
[1,1'-Biphenyl]-4-carboxylic acid |
92-92-2 | 98% | 100g |
¥120.00 | 2024-04-25 | |
eNovation Chemicals LLC | D605164-1kg |
4-Biphenylcarboxylic acid |
92-92-2 | 97% | 1kg |
$360 | 2024-06-05 | |
TRC | B592020-5g |
4-Biphenylcarboxylic Acid |
92-92-2 | 5g |
$ 65.00 | 2023-09-08 | ||
TRC | B592020-50000mg |
4-Biphenylcarboxylic Acid |
92-92-2 | 50g |
$ 98.00 | 2023-04-18 | ||
Enamine | EN300-20144-0.05g |
4-phenylbenzoic acid |
92-92-2 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
AK Scientific | AMTDA071-100g |
Biphenyl-4-carboxylic acid |
92-92-2 | 97% | 100g |
$40 | 2025-02-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-254971-25g |
Biphenyl-4-carboxylic acid, |
92-92-2 | 25g |
¥308.00 | 2023-09-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102061-5g |
4-Biphenylcarboxylic acid |
92-92-2 | 99% | 5g |
¥39.90 | 2023-09-04 |
4-Biphenylcarboxylic acid Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Dimethylformamide , Water ; rt
1.2 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt
Référence
- Efficient catalytic activation of Suzuki-Miyaura C-C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfidesRSC Advances, 2015, 5(26), 20081-20089,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium (magnetic ionic nanoparticle network-supported) Solvents: Ethanol , Water ; 2 h, 75 °C
Référence
- Nanopalladium on Magnetic Ionic Nanoparticle Network (MINN) as an Efficient and Recyclable Catalyst with High Ionic Density and DispersibilityACS Sustainable Chemistry & Engineering, 2019, 7(4), 3811-3823,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Palladium , Silica Solvents: Water ; 1 h, 110 °C
Référence
- Palladium Nanoparticles Supported on Mesoporous Silica as Efficient and Recyclable Heterogenous Nanocatalysts for the Suzuki C-C Coupling ReactionJournal of Cluster Science, 2015, 26(5), 1873-1888,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Catalysts: Palladium (complexes with hexylimidazolium-functionalized styrene-vinylbenzyl chloride copolymer) Solvents: Water ; 1.5 h, 120 °C
Référence
- Palladium nanoparticles immobilized by click ionic copolymers: Efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reaction in waterCatalysis Communications, 2012, 22, 83-88,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1,4-Benzenediamine, polymer with 1,3,5-triisocyanatobenzene (palladium complexes) Solvents: Water ; 3 h, 60 °C
Référence
- Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat WaterChemistry - A European Journal, 2014, 20(11), 3050-3060,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Palladium , L-Threonyl-L-seryl-L-asparaginyl-L-alanyl-L-valyl-L-histidyl-L-prolyl-L-threonyl… (palladium nanoparticle surface functionalized with) Solvents: Water ; 24 h, rt
1.2 rt
1.2 rt
Référence
- Interrogating the catalytic mechanism of nanoparticle mediated Stille coupling reactions employing bio-inspired Pd nanocatalystsNanoscale, 2011, 3(5), 2194-2201,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Manganese carbonate , Zinc oxide (ZnO) , Graphene (oxide, reduced) Solvents: Toluene ; 11 min, 100 °C
Référence
- Mixed zinc/manganese on highly reduced graphene oxide: a highly active nanocomposite catalyst for aerial oxidation of benzylic alcoholsCatalysts, 2017, 7(12),,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.2 Reagents: Sodium bisulfate ; pH 1, rt
1.2 Reagents: Sodium bisulfate ; pH 1, rt
Référence
- Preparation of pyrrolidinyl carboxamides as fatty acid synthase inhibitors for treating cancer, World Intellectual Property Organization, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol , Water ; 1 h, 60 °C
Référence
- Ligand-free, recyclable palladium-functionalized magnetite nanoparticles as a catalyst in the Suzuki-, Sonogashira, and Stille reactionJournal of Organometallic Chemistry, 2019, 904,,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: 1590342-82-7 Solvents: Dimethylformamide , Water ; 24 h, 100 - 110 °C
Référence
- Efficient catalysis of Suzuki-Miyaura CC coupling reactions with palladium(II) complexes of partially hydrolyzed bisimine ligands: A process important in environment contextJournal of Hazardous Materials, 2014, 269, 9-17,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 4 h, 100 °C
Référence
- Palladium(II)-(E,N,E) pincer ligand (E = S/Se/Te) complex catalyzed Suzuki coupling reactions in water via in situ generated palladium quantum dotsDalton Transactions, 2013, 42(48), 16939-16948,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile , Water ; 1 - 2 h, 60 °C
Référence
- A mild robust generic protocol for the Suzuki reaction using an air stable catalystTetrahedron, 2012, 68(30), 6010-6017,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 24 h, 27 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Gold/Palladium Alloy for Carbon-Halogen Bond Activation: An Unprecedented Halide DependenceChemistry - An Asian Journal, 2015, 10(12), 2669-2676,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 6 h, rt → 60 °C
Référence
- A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in waterGreen Chemistry, 2014, 16(5), 2587-2596,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Trisodium phosphate Catalysts: Palladium , Diaion HP 20 Solvents: Water ; 6 h, rt
Référence
- Carbon-Carbon Bond Formation by Ligand-free Cross-Coupling Reaction Using Palladium Catalyst Supported on Synthetic AdsorbentChemCatChem, 2012, 4(4), 546-558,
Synthetic Routes 17
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 42 s, 4 atm, rt
1.2 Reagents: Ammonium hydroxide ; rt
1.3 Reagents: Formic acid Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium hydroxide ; rt
1.3 Reagents: Formic acid Solvents: Tetrahydrofuran
Référence
- The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane ReactorAngewandte Chemie, 2011, 50(5), 1190-1193,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Reagents: Oxygen Catalysts: Palladium ; 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Oxygen Catalysts: Palladium ; 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- Effects of the Material Structure on the Catalytic Activity of Peptide-Templated Pd NanomaterialsACS Catalysis, 2011, 1(2), 89-98,
Synthetic Routes 19
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[4-[[2-[[[2-(Hydroxy-κO)-4-hydroxyphenyl]methylene]amino-κN]ethyl]imino… Solvents: Toluene , Water ; 24 h, 90 °C
Référence
- Polymer-supported palladium catalysts for Suzuki and Heck reactionsSolid-Phase Organic Syntheses, 2012, 2, 69-78,
4-Biphenylcarboxylic acid Raw materials
- 4-Biphenylmethanol
- 4-Bromobenzoic Acid Methyl Ester
- 4-Bromobenzoic acid
- 4-(dihydroxyboranyl)benzoic acid
- Phenylboronic acid
- Magnesium,[1,1'-biphenyl]-4-ylbromo-
- [1,1'-biphenyl]-4-carbaldehyde
- 4-Iodobenzoic acid
- Phenyltin trichloride
- Methyl 4-biphenylcarboxylate
4-Biphenylcarboxylic acid Preparation Products
4-Biphenylcarboxylic acid Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:92-92-2)4-Biphenylcarboxylic acid
Numéro de commande:A844391
État des stocks:in Stock/in Stock
Quantité:500g/1kg
Pureté:99%/99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:02
Prix ($):156.0/270.0
4-Biphenylcarboxylic acid Littérature connexe
-
Suman Mallick,Mrinal Kanti Ghosh,Suman Mandal,Vinayak Rane,Ramakant Kadam,Annesha Chatterjee,Arindam Bhattacharyya,Swarup Chattopadhyay Dalton Trans. 2017 46 5670
-
Brian G. Alberding,Malcolm H. Chisholm,Christopher B. Durr,Judith C. Gallucci,Yagnaseni Ghosh,Thomas F. Spilker Dalton Trans. 2014 43 11397
-
Ji-Han Huang,Guang-Feng Hou,Dong-Sheng Ma,Ying-Hui Yu,Wen-Hong Jiang,Qi Huang,Jin-Sheng Gao RSC Adv. 2017 7 18650
-
Jiewei Liu,Lianfen Chen,Hao Cui,Jianyong Zhang,Li Zhang,Cheng-Yong Su Chem. Soc. Rev. 2014 43 6011
-
Katalin Fodor-Csorba,Anikó Vajda,Antal Jákli,Christian Slugovc,Gregor Trimmel,Dietrich Demus,Eszter Gács-Baitz,Sándor Holly,Giancarlo Galli J. Mater. Chem. 2004 14 2499
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Fournisseurs recommandés
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